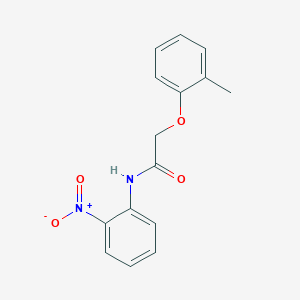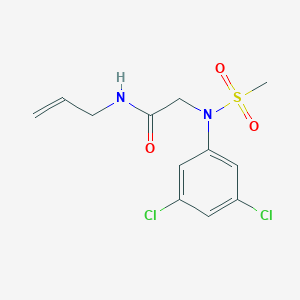
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as MNA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNA belongs to the class of arylamides and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis, the formation of new blood vessels. Inhibition of COX-2 and VEGF activity may contribute to the anti-inflammatory, analgesic, antipyretic, and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis. However, the exact biochemical and physiological effects of this compound are not fully understood.
実験室実験の利点と制限
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity when recrystallized. This compound has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and anti-cancer effects, making it a potential therapeutic agent for various diseases. However, this compound has some limitations for lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. This compound has also not been extensively studied in clinical trials, which limits its potential for therapeutic use.
将来の方向性
There are several future directions for research on 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. First, further studies are needed to fully understand the mechanism of action of this compound. This will help to design experiments to study its effects and potential therapeutic use. Second, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Third, studies are needed to evaluate the potential of this compound as an anti-tuberculosis agent. Fourth, studies are needed to evaluate the potential of this compound as a drug delivery agent. This compound has been shown to exhibit good solubility and stability, which makes it a potential candidate for drug delivery. Finally, studies are needed to evaluate the potential of this compound as a diagnostic agent. This compound has been shown to exhibit fluorescence properties, which makes it a potential candidate for diagnostic imaging.
合成法
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-methylphenol and 2-nitroaniline in the presence of a base, such as sodium hydroxide, to form 2-(2-methylphenoxy)-N-(2-nitrophenyl)aniline. The second step involves the reaction of the intermediate with acetic anhydride to form this compound. The purity of the compound can be improved by recrystallization.
科学的研究の応用
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential as an anti-tuberculosis agent. In vitro studies have shown that this compound inhibits the growth of Mycobacterium tuberculosis.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-6-2-5-9-14(11)21-10-15(18)16-12-7-3-4-8-13(12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQHOZVSRTGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)

![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)
![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)
